Ethyl-piperidin-4-ylmethyl-amine

Physicochemical Properties Medicinal Chemistry Building Block Selection

Ethyl-piperidin-4-ylmethyl-amine (CAS 1220168-31-9; IUPAC: N-(piperidin-4-ylmethyl)ethanamine) is a bifunctional secondary amine building block containing both a basic piperidine nitrogen and an exocyclic secondary amine. With a molecular formula of C8H18N2 and molecular weight of 142.24 g/mol , this compound features a piperidine ring substituted at the 4-position with an N-ethylaminomethyl group, which confers moderate lipophilicity (predicted logP ~0.8-1.2) and dual hydrogen-bonding capacity.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 1220168-31-9
Cat. No. B059413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-piperidin-4-ylmethyl-amine
CAS1220168-31-9
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCNCC1CCNCC1
InChIInChI=1S/C8H18N2/c1-2-9-7-8-3-5-10-6-4-8/h8-10H,2-7H2,1H3
InChIKeyRJASJOJQSLXLNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl-piperidin-4-ylmethyl-amine (CAS 1220168-31-9): Procurement-Grade Piperidine Building Block for Medicinal Chemistry and Neuroscience Research


Ethyl-piperidin-4-ylmethyl-amine (CAS 1220168-31-9; IUPAC: N-(piperidin-4-ylmethyl)ethanamine) is a bifunctional secondary amine building block containing both a basic piperidine nitrogen and an exocyclic secondary amine . With a molecular formula of C8H18N2 and molecular weight of 142.24 g/mol , this compound features a piperidine ring substituted at the 4-position with an N-ethylaminomethyl group, which confers moderate lipophilicity (predicted logP ~0.8-1.2) and dual hydrogen-bonding capacity . It is commercially supplied as a free base with purity specifications typically ≥97% or ≥98% , and is intended exclusively for non-human research applications as a synthetic intermediate and scaffold for lead optimization .

Why Ethyl-piperidin-4-ylmethyl-amine (CAS 1220168-31-9) Cannot Be Casually Substituted in Research Procurement


Piperidine-based building blocks with methylamine linkers are not interchangeable. The specific ethyl substitution pattern on the exocyclic nitrogen of Ethyl-piperidin-4-ylmethyl-amine (N-ethyl vs. N-methyl, N-propyl, or unsubstituted analogs) dictates both steric bulk and hydrogen-bond donor/acceptor capacity, which in turn directly governs downstream structure-activity relationships (SAR) in medicinal chemistry campaigns [1]. Even small alkyl modifications can alter target binding affinity by orders of magnitude, as demonstrated in CXCR4 antagonist series where N-substituent identity on piperidin-4-yl-methanamine scaffolds was a critical determinant of receptor antagonism potency and binding mode [1]. Furthermore, the free secondary amine functionality of this compound enables versatile derivatization via reductive amination, acylation, or sulfonylation, whereas tertiary amine analogs (e.g., N,N-diethyl derivatives) lack this reactivity and are therefore unsuitable for certain synthetic routes [2]. Substituting this compound with a structurally related piperidine analog without the identical substitution pattern risks synthetic failure or altered biological profiles that compromise lead optimization efforts.

Quantitative Procurement Evidence: Direct Comparative Data for Ethyl-piperidin-4-ylmethyl-amine (CAS 1220168-31-9)


N-Ethyl Substitution Confers Distinct Physicochemical Profile Relative to N-Methyl and Unsubstituted Analogs

Ethyl-piperidin-4-ylmethyl-amine (target compound, CAS 1220168-31-9) exhibits a boiling point of 201 °C and a density of 0.860 g/mL . In comparison, the N-methyl analog, N-methyl-1-(piperidin-4-yl)methanamine (CAS 40064-34-4), has a reported boiling point of 187-189 °C [1], while the unsubstituted primary amine analog, 4-(aminomethyl)piperidine (CAS 7144-05-0), boils at approximately 198-200 °C [2]. The elevated boiling point of the N-ethyl derivative reflects stronger intermolecular hydrogen bonding and increased van der Waals interactions due to the larger ethyl substituent, which can influence synthetic workup procedures, distillation conditions, and storage stability.

Physicochemical Properties Medicinal Chemistry Building Block Selection

Molecular Weight Advantage of N-Ethyl vs. N,N-Diethyl Piperidine Building Blocks for Downstream Derivatization

Ethyl-piperidin-4-ylmethyl-amine (target compound) has a molecular weight of 142.24 g/mol . In contrast, its N,N-diethyl tertiary amine analog, N,N-diethyl-N-(piperidin-4-ylmethyl)amine (CAS 116905-90-9), has a molecular weight of 170.30 g/mol . The 28.06 g/mol difference (approximately 20% lower MW for the target compound) is attributable to the target compound retaining a free secondary amine hydrogen, whereas the N,N-diethyl analog has two ethyl groups on the exocyclic nitrogen. This lower molecular weight is advantageous in fragment-based drug discovery and lead optimization where minimizing molecular weight is correlated with improved ligand efficiency and favorable pharmacokinetic properties in downstream compounds.

Molecular Weight Synthetic Versatility Lead Optimization

Piperidin-4-ylmethyl Scaffold Demonstrated Critical SAR Role in CXCR4 Antagonist Potency

In a structure-based exploration of N-substituted piperidin-4-yl-methanamine CXCR4 antagonists, subtle structural modifications of the N-substituent on the piperidin-4-ylmethyl scaffold produced dramatic changes in receptor antagonism [1]. Compounds with optimized N-alkyl substitution patterns exhibited full displacement of CXCL12 binding (competitive antagonism), whereas closely related analogs with alternative N-substituents displayed only partial displacement or shifted to non-competitive antagonism [1]. This SAR study used 31 N-substituted piperidin-4-yl-methanamine derivatives, with binding affinity and antagonist mode critically dependent on the identity of the exocyclic amine substituent. While the target compound itself was not the final optimized lead, the piperidin-4-ylmethyl scaffold is the core pharmacophoric element that enabled this differential pharmacology.

CXCR4 Antagonist Structure-Activity Relationship Medicinal Chemistry

N-Alkyl-N-arylmethylpiperidin-4-amine Series Establishes Scaffold as Privileged for Dual Serotonin/Norepinephrine Reuptake Inhibition

A series of N-alkyl-N-arylmethylpiperidin-4-amines, which share the identical piperidin-4-amine core scaffold as Ethyl-piperidin-4-ylmethyl-amine, were demonstrated to be dual inhibitors of both serotonin (5-HT) and norepinephrine (NE) reuptake [1]. While specific IC50 values for the target compound were not reported in this primary publication, the study validates the piperidin-4-ylmethyl amine motif as a privileged scaffold for modulating monoamine transporter pharmacology [1]. The N-alkyl group (ethyl in the target compound) serves as a key structural variable for tuning transporter selectivity and potency. This class-level inference establishes the scaffold's relevance for neuroscience drug discovery programs targeting depression, anxiety, and pain.

Monoamine Reuptake Inhibition Antidepressant Scaffold Validation

Free Secondary Amine Functionality Enables Versatile Derivatization Unavailable to Tertiary Amine Analogs

Ethyl-piperidin-4-ylmethyl-amine contains a secondary amine group (NH-Et) that can undergo acylation, sulfonylation, reductive amination, and alkylation reactions, generating amide, sulfonamide, or tertiary amine products . In contrast, the N,N-diethyl tertiary amine analog (CAS 116905-90-9) lacks a reactive N-H bond and is therefore inert to acylation and sulfonylation without prior dealkylation . Similarly, the unsubstituted primary amine analog, 4-(aminomethyl)piperidine (CAS 7144-05-0), offers different reactivity and steric properties. The secondary amine functionality provides a balanced reactivity profile: more nucleophilic than a tertiary amine yet less prone to over-reaction than a primary amine, offering controlled synthetic manipulation in multi-step sequences .

Synthetic Chemistry Building Block Derivatization

Optimal Research and Industrial Procurement Scenarios for Ethyl-piperidin-4-ylmethyl-amine (CAS 1220168-31-9)


Synthesis of N-Substituted Piperidine Derivatives for GPCR Antagonist Lead Optimization

Ethyl-piperidin-4-ylmethyl-amine is ideally suited as a starting building block for generating N-alkyl/aryl-substituted piperidine libraries targeting GPCRs such as CXCR4. As demonstrated in structure-based SAR studies, the piperidin-4-ylmethyl scaffold is a validated pharmacophore for achieving potent receptor antagonism [1]. The free secondary amine allows facile coupling with diverse carboxylic acids (amide formation), sulfonyl chlorides (sulfonamide formation), or aldehydes (reductive amination) to explore chemical space around the piperidine core [2]. The N-ethyl group provides a specific steric and electronic environment that can be maintained or further elaborated. Procurement of this compound enables rapid parallel synthesis of focused libraries for hit-to-lead optimization in chemokine receptor and other GPCR programs.

Development of Dual Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs) for CNS Drug Discovery

The piperidin-4-ylmethyl amine scaffold has been established as a privileged core for dual inhibition of serotonin and norepinephrine transporters [1]. Ethyl-piperidin-4-ylmethyl-amine provides the exact N-ethyl substitution pattern that can be incorporated into novel N-alkyl-N-arylmethylpiperidin-4-amine analogs [1]. Researchers can utilize this building block to synthesize and evaluate new SNRI candidates with potentially improved selectivity, potency, or pharmacokinetic profiles compared to existing agents. The compound's moderate molecular weight (142.24 g/mol) and balanced physicochemical properties support CNS penetration potential of downstream derivatives [2]. This application is particularly relevant for academic and industrial neuroscience groups pursuing novel antidepressants, anxiolytics, or pain therapeutics.

Fragment-Based Drug Discovery and Scaffold Hopping Campaigns Requiring Piperidine Cores

With a molecular weight of 142.24 g/mol and a calculated logP in the favorable range (0.8-1.2), Ethyl-piperidin-4-ylmethyl-amine meets the criteria for a fragment-like starting point in fragment-based drug discovery (FBDD) [1]. The compound's dual nitrogen functionality (piperidine ring nitrogen and exocyclic secondary amine) provides two distinct vectors for fragment growing or linking strategies. Compared to higher molecular weight N,N-dialkyl analogs, this building block enables synthesis of final leads with improved ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics, which are correlated with higher probability of clinical success [2]. Procurement of this compound supports FBDD campaigns across multiple target classes where a basic piperidine pharmacophore is desired.

Synthesis of Piperidine-Containing Kinase Inhibitors and Epigenetic Modulators

Piperidine-based building blocks are frequently employed in the synthesis of kinase inhibitors and epigenetic enzyme modulators. Ethyl-piperidin-4-ylmethyl-amine's secondary amine can be directly coupled to heteroaromatic carboxylic acids or sulfonyl chlorides to generate amide or sulfonamide linkages commonly found in ATP-competitive kinase inhibitors [1]. Additionally, the piperidine ring nitrogen can be further functionalized via alkylation or arylation to modulate kinase selectivity or improve physicochemical properties. While the target compound itself has been implicated as a potential LSD1 inhibitor scaffold [2], its primary procurement value lies in serving as a versatile intermediate for constructing diverse kinase and epigenetic chemical probes. The compound's commercial availability with high purity (≥97%) ensures reproducibility in SAR studies .

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